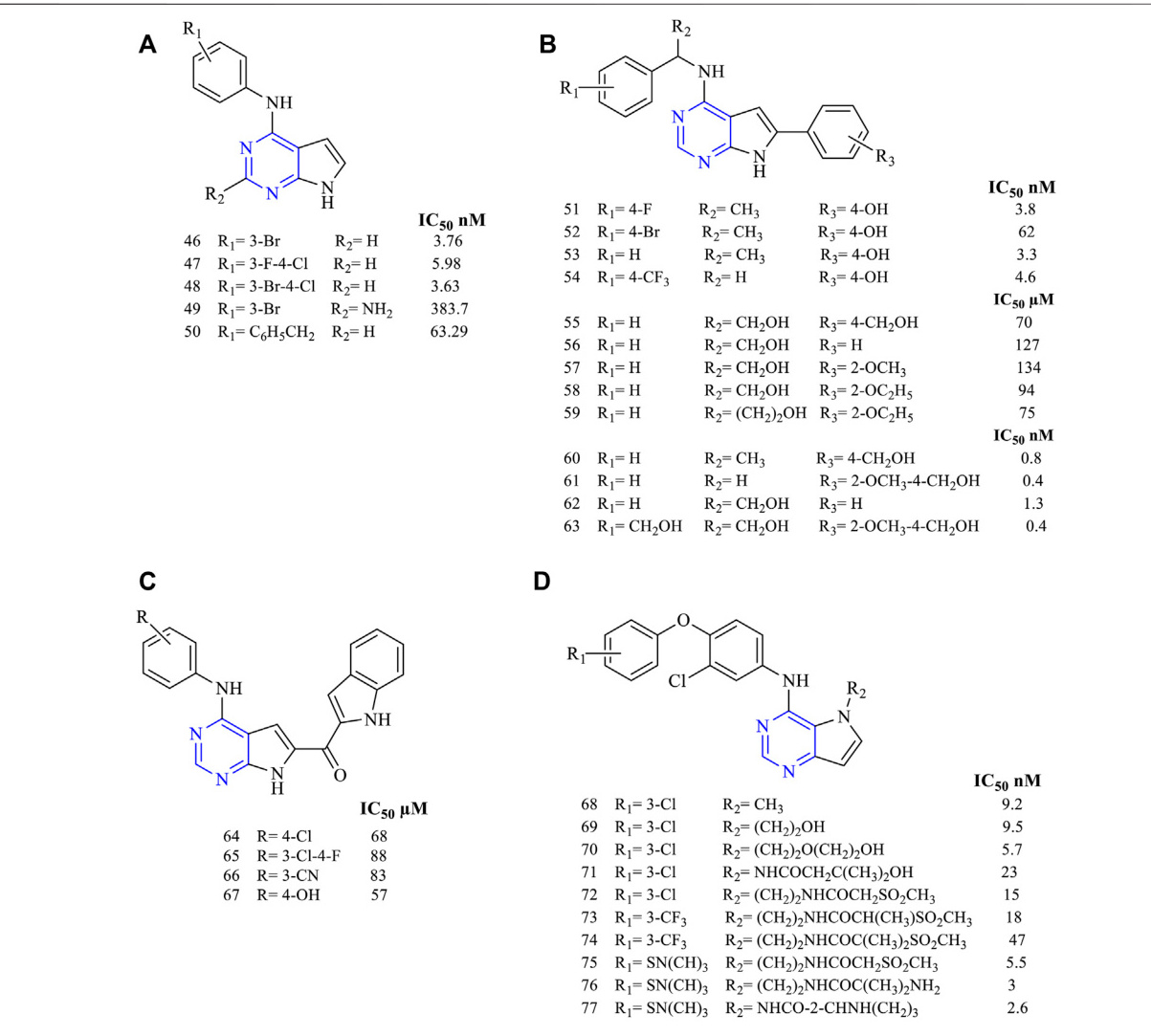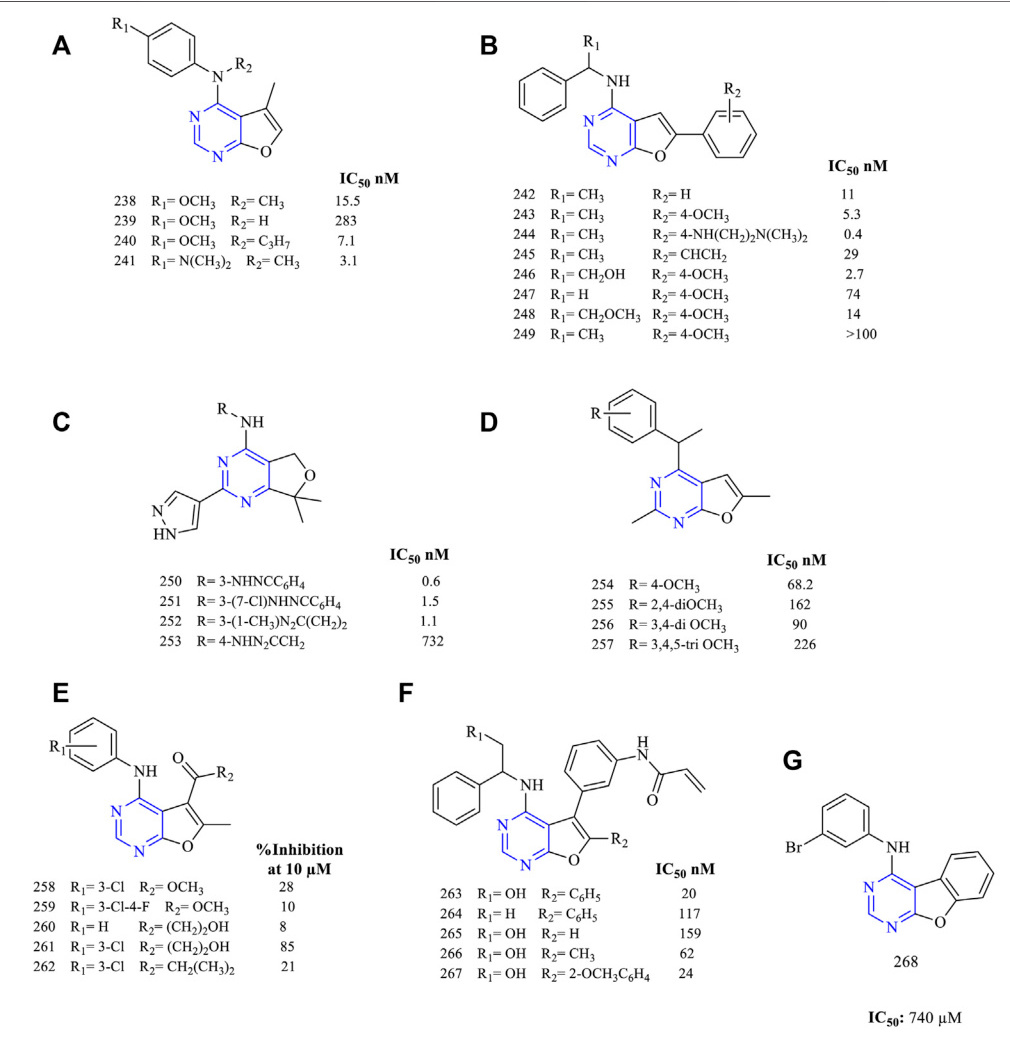![molecular formula C9H7BrClN3 B2737992 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 2089098-89-3](/img/structure/B2737992.png)
5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine
Descripción
5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a fused heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine (Br) at position 5, chlorine (Cl) at position 4, and a cyclopropyl group at position 7 (Figure 1).
Structure
3D Structure
Propiedades
IUPAC Name |
5-bromo-4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGODYPOEHAAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2N=CN=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-2,5-diketopyrrolidine and 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Reaction Conditions: The 1-bromo-2,5-diketopyrrolidine is slowly added to a suspension of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dichloromethane. The reaction mixture is stirred at room temperature overnight.
Isolation: After the reaction is complete, a significant amount of precipitate forms. The mixture is allowed to settle, and the solid is collected by filtration. .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Introduction to 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine
This compound is a chemical compound with significant implications in various scientific fields, particularly in pharmaceuticals and organic synthesis. Its unique structural features enable it to serve as a versatile building block for the development of new drugs and materials.
Pharmaceutical Intermediates
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Synthesis of Kinase Inhibitors : This compound serves as a crucial precursor for developing kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The structural modifications of this compound allow for the targeting of specific kinases involved in disease pathways, enhancing therapeutic efficacy and specificity .
- Antibiotics and Antiviral Agents : The compound has shown potential in synthesizing antibiotics and antiviral drugs due to its ability to be modified into various derivatives that exhibit biological activity against pathogens .
Material Science
In material science, this compound is used for:
- Polymer Synthesis : It acts as a building block for creating polymers with enhanced properties such as durability and chemical resistance, making it valuable in industries like electronics and packaging .
Agrochemicals
The compound plays a role in the agricultural sector by serving as a precursor for:
- Pesticides and Fertilizers : Its derivatives can be developed into more effective agrochemicals that help increase crop yields while minimizing environmental impact .
Organic Synthesis
This compound is also used in organic synthesis for:
- Dyes and Pigments : The compound's unique structure allows it to be modified into various dyes and pigments used in textiles and coatings .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or standard due to its well-defined properties, facilitating various chemical analyses.
Case Study 1: Development of Kinase Inhibitors
In research conducted by [source], derivatives of this compound were synthesized to target specific kinases implicated in cancer progression. The study demonstrated that modifications to the cyclopropyl group significantly enhanced the potency of the inhibitors against cancer cell lines.
Case Study 2: Agrochemical Applications
A study highlighted the use of this compound in synthesizing novel pesticides that exhibited lower toxicity to non-target organisms while maintaining efficacy against pests. The research emphasized the importance of structural diversity provided by compounds like this compound in developing safer agrochemicals [source].
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues at Position 7
The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Positional Isomerism and Core Modifications
- 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines (Figure 8A–C ): These isomers exhibit distinct electronic profiles due to altered halogen positioning, affecting reactivity in cross-coupling reactions.

- Thieno[2,3-d]pyrimidines (Figure 12A–H ): Replacement of the pyrrole ring with thiophene enhances π-stacking interactions but reduces solubility in polar solvents.
- Furo[2,3-d]pyrimidines (Figure 17A–G ): Oxygen-containing analogs show improved hydrogen-bonding capacity, useful in targeting nucleotide-binding domains.

Key Discrepancies and Limitations
- Molecular Formula Uncertainty: reports C5H6BrClN3O for the cyclopropyl derivative, conflicting with expected calculations (C9H8BrClN3).
- Limited Cyclopropyl-Specific Data: Most evidence focuses on methyl, ethyl, or silyl derivatives, necessitating extrapolation for cyclopropyl analogs.
Actividad Biológica
5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with significant biological activity. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, interaction with biomolecules, and potential therapeutic uses.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molecular Weight | 272.53 g/mol |
| Melting Point | 221°C - 225°C |
| Solubility | Slightly soluble in water |
Synthesis
This compound can be synthesized through bromination reactions involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-bromosuccinamide in chloroform under reflux conditions. This method allows for the introduction of bromine at the 5-position, enhancing the compound's reactivity and biological potential.
Research indicates that this compound exhibits significant biological activity by interacting with various biomolecules. These interactions may affect molecular pathways involved in disease progression, making it a candidate for therapeutic applications.
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, it demonstrated a dose-dependent reduction in viability in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against several bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.
Comparative Analysis
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.85 | Lacks chlorine substituent; methyl group at position 7 |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.81 | Similar core structure but different substituents |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.84 | Different arrangement of methyl group |
This table illustrates how variations in substituents on the pyrrolopyrimidine core can lead to significant differences in biological activity and potential applications.
Q & A
Q. What are the established synthetic routes for 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Methylation : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide (MeI) in the presence of Cs₂CO₃ to introduce the 7-methyl group .
- Halogenation : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in dichloromethane .
- Cyclopropane introduction : Substitution reactions with cyclopropylamine or cyclopropane-containing electrophiles under optimized coupling conditions (e.g., Sonogashira coupling for alkyne intermediates followed by cyclization) .
Q. Key Methodological Considerations :
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Q. How should researchers characterize this compound to confirm structural integrity?
Essential analytical techniques include:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis : Validate C/H/N/Br/Cl percentages against theoretical values .
Validation Note : Commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data for early-discovery compounds, necessitating in-house validation .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation or substitution be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Bromination : NBS in non-polar solvents (e.g., CH₂Cl₂) favors electrophilic substitution at the 5-position due to the electron-rich pyrrole ring .
- Chlorination : POCl₃ or PCl₅ under controlled temperatures (0–25°C) targets the 4-position .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict reactive sites and transition states, reducing trial-and-error experimentation .
Q. Example Optimization :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination at C5 | NBS, CH₂Cl₂, 25°C, 2h | 76% | |
| Methylation at N7 | MeI, Cs₂CO₃, NMP, 23°C | 81% |
Q. How does the cyclopropyl group influence biological activity in kinase inhibitor design?
The cyclopropyl moiety enhances:
Q. Case Study :
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies often arise from:
- Reagent Purity : Anhydrous solvents and freshly distilled reagents improve reproducibility .
- Workup Protocols : Differences in quenching (e.g., ice-water vs. gradual acid addition) impact crystallization .
- Catalyst Loadings : Pd-based catalysts in coupling reactions require strict control (e.g., 5 mol% Pd(PPh₃)₄ for Sonogashira reactions) .
Recommendation : Replicate literature procedures with rigorous control of variables and report deviations transparently.
Q. What computational tools are recommended for reaction pathway prediction?
The ICReDD platform integrates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




